molecular formula C8H14N2S B13294737 Propyl[1-(1,3-thiazol-2-yl)ethyl]amine

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13294737
M. Wt: 170.28 g/mol
InChI Key: QZJNUSDLUALGRS-UHFFFAOYSA-N
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Description

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with propylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine can be compared with other thiazole-containing compounds:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An anticancer drug that also contains a thiazole ring.

These compounds share the thiazole ring but differ in their substituents and overall structure, leading to unique biological activities and applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-9-7(2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3

InChI Key

QZJNUSDLUALGRS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=NC=CS1

Origin of Product

United States

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